LLY-507 vs. AZ505: Superior Cellular Target Engagement Drives Functional Effects
LLY-507 demonstrates significantly stronger cellular target engagement compared to AZ505, translating to a more potent anti-proliferative effect in cancer cells. While both compounds inhibit SMYD2 biochemically, LLY-507 inhibits intracellular p53 K370 monomethylation with an IC50 of approximately 600 nM [1]. In contrast, the cellular activity of AZ505 is markedly weaker, with an IC50 of 13.9 µM for the same biomarker [2]. This difference in target engagement correlates with functional outcomes: LLY-507 inhibits the proliferation of several cancer cell lines at low micromolar concentrations (EC50 ~1.8 µM), whereas AZ505 requires over 12 µM to achieve a comparable effect [2].
| Evidence Dimension | Cellular potency and functional effect |
|---|---|
| Target Compound Data | p53K370me1 IC50 = 0.6 µM; Cell Proliferation IC50 = 1.8 µM |
| Comparator Or Baseline | AZ505: p53K370me1 IC50 = 13.9 µM; Cell Proliferation IC50 = 12.8 µM |
| Quantified Difference | LLY-507 is 23-fold more potent in cells for target engagement and 7-fold more potent in inhibiting cancer cell proliferation. |
| Conditions | U2OS osteosarcoma cells (p53 methylation) and KYSE-150 esophageal cancer cells (proliferation) [1][2]. |
Why This Matters
For researchers requiring robust target engagement in cellular assays, LLY-507's superior cellular potency makes it the more effective and economical choice, requiring less compound to achieve a meaningful biological effect.
- [1] Nguyen, H., et al. (2015). LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. J. Biol. Chem., 290(22), 13641-13653. View Source
- [2] Cowen, S. D., et al. (2016). Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. J. Med. Chem., 59(24), 11079-11097. View Source
